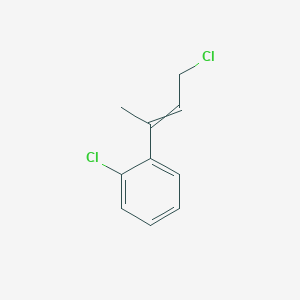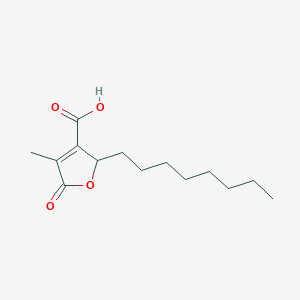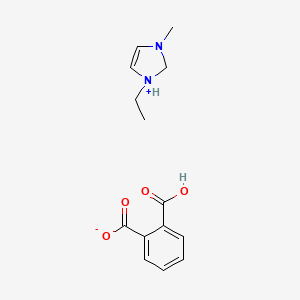![molecular formula C28H30N6OS B12588042 5H-Oxazolo[4,5-h][3]benzazepine, 6,7,8,9-tetrahydro-2-methyl-7-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-](/img/structure/B12588042.png)
5H-Oxazolo[4,5-h][3]benzazepine, 6,7,8,9-tetrahydro-2-methyl-7-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Oxazolo4,5-hbenzazepine, 6,7,8,9-tetrahydro-2-methyl-7-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]- is a complex organic compound with a unique structure that combines multiple heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
The synthesis of 5H-Oxazolo4,5-hbenzazepine, 6,7,8,9-tetrahydro-2-methyl-7-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]- involves several steps, including the formation of the oxazolo and benzazepine rings. Common synthetic routes may involve cyclization reactions catalyzed by bases or peptide coupling reagents such as EDCI or HATU . Industrial production methods would likely involve optimization of these reactions to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the quinoline or triazole rings.
Substitution: Substitution reactions can occur at various positions on the heterocyclic rings, often using reagents like halogens or alkylating agents.
Cyclization: The compound can undergo ring-closure reactions, which are crucial in its synthesis.
Scientific Research Applications
5H-Oxazolo4,5-hbenzazepine, 6,7,8,9-tetrahydro-2-methyl-7-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]- has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its cytotoxic activities against various cancer cell lines.
Antibacterial Research: The compound shows moderate antibacterial activities against resistant strains like MRSA and VRE.
Biological Studies: Its unique structure makes it a valuable tool for studying the interactions of heterocyclic compounds with biological targets.
Mechanism of Action
The mechanism of action of this compound involves its interaction with DNA and inhibition of DNA-primed RNA synthesis . This interaction is facilitated by the compound’s ability to intercalate into DNA, disrupting the normal function of the genetic material and leading to cytotoxic effects.
Comparison with Similar Compounds
Similar compounds include other actinomycins, which also possess potent cytotoxic and antibiotic activities. 5H-Oxazolo4,5-hbenzazepine, 6,7,8,9-tetrahydro-2-methyl-7-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]- is unique due to its specific combination of heterocyclic rings and the presence of the quinoline and triazole moieties .
Conclusion
5H-Oxazolo4,5-hbenzazepine, 6,7,8,9-tetrahydro-2-methyl-7-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]- is a compound of great interest in various scientific fields. Its unique structure and potential biological activities make it a valuable subject for further research and development.
Properties
Molecular Formula |
C28H30N6OS |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
2-methyl-7-[3-[[4-methyl-5-(2-methylquinolin-5-yl)-1,2,4-triazol-3-yl]sulfanyl]propyl]-5,6,8,9-tetrahydro-[1,3]oxazolo[4,5-h][3]benzazepine |
InChI |
InChI=1S/C28H30N6OS/c1-18-8-9-22-23(6-4-7-24(22)29-18)27-31-32-28(33(27)3)36-15-5-12-34-13-10-20-16-25-26(35-19(2)30-25)17-21(20)11-14-34/h4,6-9,16-17H,5,10-15H2,1-3H3 |
InChI Key |
XQYFTHHWGHOOSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC(=C2C=C1)C3=NN=C(N3C)SCCCN4CCC5=CC6=C(C=C5CC4)OC(=N6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, 2-chloro-5-nitro-N-[4-(3-pyridinyloxy)phenyl]-](/img/structure/B12587960.png)

![(3S)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol](/img/structure/B12587971.png)
![Acetamide,N-(6-methoxy-2-benzothiazolyl)-2-[[4-(4-methylphenyl)-thiazol-2-YL]thio]-](/img/structure/B12587974.png)


![3-Nitro-N-[4-(pyridin-2-yl)butyl]-1H-pyrrol-2-amine](/img/structure/B12587995.png)

![N-Methyl-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)acetamide](/img/structure/B12588016.png)
![2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl-](/img/structure/B12588023.png)

![2,2'-[Decane-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B12588050.png)
propanedinitrile](/img/structure/B12588053.png)

